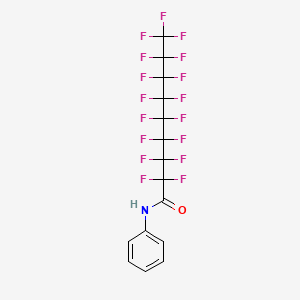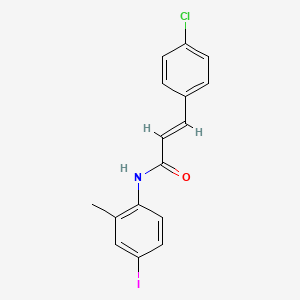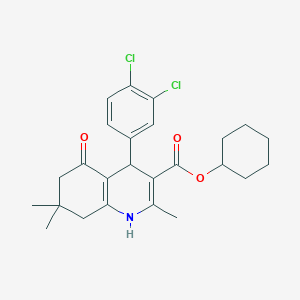
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-phenylnonanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-phényl-nonanamide, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro- est un composé organique fluoré reconnu pour ses propriétés chimiques uniques. Ce composé est caractérisé par la présence de multiples atomes de fluor, qui lui confèrent une hydrophobie et une stabilité chimique significatives. Il est utilisé dans diverses applications industrielles en raison de sa résistance aux solvants, aux acides et aux bases.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du N-phényl-nonanamide, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro- implique généralement la réaction d'un halogénure d'alkyle fluoré avec une amine. La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse de l'halogénure. Les solvants courants utilisés dans cette réaction comprennent le tétrahydrofurane et le diméthylformamide. La réaction est généralement catalysée par une base telle que le carbonate de potassium ou l'hydrure de sodium.
Méthodes de production industrielle
Dans les milieux industriels, la production de ce composé peut impliquer des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L'utilisation de systèmes automatisés permet un contrôle précis des paramètres de réaction tels que la température, la pression et les concentrations des réactifs. Cela garantit la production efficace de N-phényl-nonanamide, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro- de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le N-phényl-nonanamide, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro- subit plusieurs types de réactions chimiques, notamment :
Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile, où les atomes de fluor peuvent être remplacés par d'autres nucléophiles.
Réactions de réduction : Le composé peut être réduit pour former divers dérivés, selon l'agent réducteur utilisé.
Réactions d'oxydation : Bien que le composé soit généralement résistant à l'oxydation, dans des conditions spécifiques, il peut subir une oxydation pour former différents produits.
Réactifs et conditions courants
Substitution nucléophile : Les réactifs courants comprennent le méthylate de sodium et le tert-butylate de potassium. Les réactions sont généralement effectuées dans des solvants aprotiques polaires tels que le diméthylsulfoxyde.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium et le borohydrure de sodium sont utilisés dans des conditions anhydres.
Oxydation : Des oxydants forts comme le permanganate de potassium et le trioxyde de chrome peuvent être utilisés dans des conditions contrôlées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut produire divers dérivés fluorés, tandis que la réduction peut produire des dérivés aminés.
Applications de la recherche scientifique
Le N-phényl-nonanamide, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro- a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique pour introduire des groupes fluorés dans les molécules.
Biologie : Étudié pour son utilisation potentielle dans les systèmes d'administration de médicaments en raison de ses propriétés hydrophobes.
Médecine : Exploré pour son potentiel comme agent de diagnostic dans les techniques d'imagerie.
Industrie : Utilisé dans la production de matériaux haute performance tels que les revêtements, les lubrifiants et les mastics en raison de sa stabilité chimique et de sa résistance aux environnements difficiles.
Mécanisme d'action
Le mécanisme d'action du N-phényl-nonanamide, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro- est principalement basé sur sa capacité à interagir avec les surfaces et les molécules hydrophobes. Les multiples atomes de fluor créent une surface hautement non polaire, qui peut perturber les interactions des molécules polaires. Cette propriété est exploitée dans diverses applications, telles que la création de surfaces hydrofuges et la stabilisation des émulsions.
Applications De Recherche Scientifique
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-phenylnonanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of high-performance materials such as coatings, lubricants, and sealants due to its chemical stability and resistance to harsh environments.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-phenylnonanamide is primarily based on its ability to interact with hydrophobic surfaces and molecules. The multiple fluorine atoms create a highly non-polar surface, which can disrupt the interactions of polar molecules. This property is exploited in various applications, such as in the creation of water-repellent surfaces and in the stabilization of emulsions.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide nonanoïque, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro- : Similaire en structure, mais contient un groupe acide carboxylique au lieu d'un groupe amide.
Alcool nonylique, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro- : Contient un groupe hydroxyle au lieu d'un groupe amide.
Nonylamine, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro- : Contient un groupe amine au lieu d'un groupe amide.
Unicité
L'unicité du N-phényl-nonanamide, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro- réside dans sa combinaison de chaîne alkyle fluorée et de groupe amide. Cette structure confère à la fois une hydrophobie et la capacité de former des liaisons hydrogène, ce qui la rend polyvalente pour diverses applications.
Propriétés
Numéro CAS |
313366-93-7 |
|---|---|
Formule moléculaire |
C15H6F17NO |
Poids moléculaire |
539.19 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-phenylnonanamide |
InChI |
InChI=1S/C15H6F17NO/c16-8(17,7(34)33-6-4-2-1-3-5-6)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h1-5H,(H,33,34) |
Clé InChI |
IUSKDJJOYQLBDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-1-(3,5-dimethylphenyl)-2-hydroxy-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrimidine-4,6(1H,5H)-dione](/img/structure/B11697486.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11697492.png)
![(4Z)-5-methyl-4-[2-(naphthalen-1-yl)hydrazinylidene]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697496.png)
![{2-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11697506.png)


![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11697522.png)
![N-(3-chloro-4-fluorophenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11697525.png)


![N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11697529.png)
![2-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol](/img/structure/B11697534.png)


